molecular formula C16H22BrNO3 B15336025 5-Bromo-2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

5-Bromo-2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15336025
M. Wt: 356.25 g/mol
InChI Key: RKIPNQOMDNZPCN-UHFFFAOYSA-N
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Description

®-5-Bromo-2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 5th position, a tert-butoxycarbonyl (Boc) protecting group at the 2nd position, a methoxy group at the 6th position, and a methyl group at the 1st position. The ® configuration indicates the specific stereochemistry of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Bromo-2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from commercially available precursors. One common approach is to begin with the synthesis of the tetrahydroisoquinoline core, followed by the introduction of the bromine, Boc, methoxy, and methyl groups through various chemical reactions. The reaction conditions often involve the use of specific reagents, solvents, and catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-5-Bromo-2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group or further oxidation to a carbonyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom or conversion of the Boc group to a free amine.

    Substitution: Nucleophilic substitution reactions at the bromine position to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution at the bromine position can introduce a variety of functional groups.

Scientific Research Applications

®-5-Bromo-2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of ®-5-Bromo-2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    ®-5-Bromo-2-Boc-6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a hydroxyl group instead of a methoxy group.

    ®-5-Bromo-2-Boc-6-methoxy-1-ethyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an ethyl group instead of a methyl group.

    ®-5-Chloro-2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

The uniqueness of ®-5-Bromo-2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline lies in its specific combination of functional groups and stereochemistry, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H22BrNO3

Molecular Weight

356.25 g/mol

IUPAC Name

tert-butyl 5-bromo-6-methoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C16H22BrNO3/c1-10-11-6-7-13(20-5)14(17)12(11)8-9-18(10)15(19)21-16(2,3)4/h6-7,10H,8-9H2,1-5H3

InChI Key

RKIPNQOMDNZPCN-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1C(=O)OC(C)(C)C)C(=C(C=C2)OC)Br

Origin of Product

United States

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